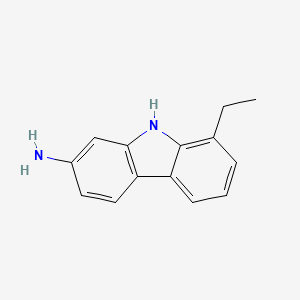

8-ethyl-9H-carbazol-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

8-ethyl-9H-carbazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-9-4-3-5-12-11-7-6-10(15)8-13(11)16-14(9)12/h3-8,16H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVDZIICUTXRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Ethyl 9h Carbazol 2 Amine

Retrosynthetic Analysis of the 8-Ethyl-9H-carbazol-2-amine Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the C-N bond of the amine and the C-C bond of the ethyl group, as well as the bonds forming the central pyrrole (B145914) ring of the carbazole (B46965) core.

One logical disconnection is at the C2-NH2 bond, leading to an 8-ethyl-2-halocarbazole or a related precursor. This approach simplifies the problem to the synthesis of a regioselectively di-substituted carbazole, with a subsequent amination step. Another key disconnection targets the ethyl group at the C8 position, which could be introduced via a Friedel-Crafts type reaction or a cross-coupling reaction on a pre-functionalized carbazole.

A more fundamental disconnection breaks the carbazole ring itself. A plausible retrosynthetic pathway involves an intramolecular cyclization of a substituted 2-aminobiphenyl (B1664054) derivative. In this scenario, the challenge lies in the synthesis of a biphenyl (B1667301) precursor with the ethyl and amino (or a precursor nitro/azido group) functionalities at the correct positions to ensure the desired regiochemistry in the final carbazole product. This approach is a well-established method for generating carbazole derivatives. chim.it

| Disconnection | Precursor A | Precursor B | Synthetic Strategy |

| C2-N Bond | 8-Ethyl-2-halocarbazole | Ammonia or Amine Equivalent | Nucleophilic Aromatic Substitution or Metal-Catalyzed Amination |

| C8-C Bond | 2-Amino-8-bromocarbazole | Ethylating Agent (e.g., Grignard) | Cross-Coupling Reaction |

| Carbazole Ring Formation | Substituted 2-Aminobiphenyl | - | Intramolecular C-H Amination/Cyclization |

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound is highly dependent on the efficient preparation of key intermediates. This section explores the synthesis of ethyl-substituted carbazoles and strategies for introducing the amino group at the C-2 position.

The introduction of an ethyl group onto the carbazole ring can be achieved through various methods. While N-alkylation to form compounds like 9-ethylcarbazole (B1664220) is common, C-alkylation presents a greater challenge in terms of regioselectivity. uobaghdad.edu.iq

Direct Friedel-Crafts ethylation of carbazole is often problematic as it can lead to a mixture of isomers and polyalkylation. A more controlled approach involves the use of directing groups to guide the electrophilic substitution to the desired position. However, achieving specific C8-ethylation is challenging due to the electronic properties of the carbazole ring.

A more reliable method involves the synthesis of a pre-functionalized precursor. For instance, starting with a carbazole derivative bearing a handle at the C8 position, such as a bromine or iodine atom, allows for the introduction of the ethyl group via a cross-coupling reaction. For example, a Suzuki or Negishi coupling with an appropriate ethyl-boron or ethyl-zinc reagent could be employed.

Introducing an amino group at the C-2 position of the carbazole nucleus can be accomplished through several synthetic routes. One of the most common methods is the nitration of the carbazole ring followed by reduction. The nitration of carbazoles can yield a mixture of isomers, and the directing effects of existing substituents must be carefully considered. For an 8-ethylcarbazole, nitration would likely occur at multiple positions, necessitating chromatographic separation of the desired 2-nitro-8-ethylcarbazole isomer. Subsequent reduction of the nitro group to an amine is typically straightforward, using reagents such as tin(II) chloride, catalytic hydrogenation, or sodium dithionite.

Alternatively, direct amination of a 2-halo-8-ethylcarbazole intermediate can be achieved through Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and generally exhibits high functional group tolerance. nih.gov The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity.

Another approach involves the use of sulfilimines as a source of nitrene for intramolecular C-H amination, which can lead to the formation of the carbazole ring with a nitrogen-based functionality already in place. nih.gov

| Reaction | Substrate | Reagents | Product |

| Nitration & Reduction | 8-Ethylcarbazole | 1. HNO3/H2SO4 2. SnCl2/HCl | This compound |

| Buchwald-Hartwig Amination | 2-Bromo-8-ethylcarbazole | Ammonia or protected amine, Pd catalyst, ligand, base | This compound |

Direct Synthesis Approaches for this compound

Direct synthesis approaches aim to construct the this compound molecule through a more convergent pathway, often by building the carbazole ring with the required substituents already in place on the precursors.

A plausible multi-step synthesis could commence with a commercially available or readily synthesized carbazole. A sequence of regioselective functionalization reactions would then be applied. For example, one could start with the regioselective bromination or iodination of carbazole, followed by the introduction of the ethyl group at the 8-position via a cross-coupling reaction. The subsequent step would involve the introduction of a nitro group, aiming for the 2-position, followed by reduction. The success of this pathway hinges on the ability to control the regioselectivity of each step.

A review of the synthesis of 3-amino-9-ethylcarbazole (B89807) highlights a common strategy of nitration followed by reduction to install the amino group on a pre-alkylated carbazole. tubitak.gov.tr A similar logic could be applied to an 8-ethylcarbazole precursor.

Recent advances in C-H activation and functionalization offer powerful tools for the regioselective synthesis of substituted carbazoles. chim.it By employing a directing group, it is possible to selectively activate a specific C-H bond for functionalization. For instance, a removable directing group could be installed on the nitrogen of the carbazole, designed to direct metallation and subsequent ethylation to the C8 position. Following the removal of the directing group, a second C-H functionalization could be envisioned to introduce the amino group at the C2 position, although this would be a more complex and less established route.

Transition metal-catalyzed C-H activation has been demonstrated for the alkylation of carbazoles, though often favoring the C1 and C8 positions. chim.it The selective introduction of an amino group at C2 via C-H activation is a more challenging transformation.

A promising strategy involves the construction of the carbazole ring from a suitably substituted biphenyl precursor. For example, a 2-amino-3'-ethyl-6'-nitrobiphenyl could undergo an intramolecular cyclization, such as a Cadogan reaction, to form 8-ethyl-2-nitro-9H-carbazole, which can then be reduced to the target amine. The synthesis of the substituted biphenyl precursor would be a key challenge in this approach.

| Method | Key Transformation | Advantages | Challenges |

| Sequential Functionalization | Halogenation, Cross-Coupling, Nitration, Reduction | Utilizes well-established reactions | Control of regioselectivity in multiple steps |

| Directed C-H Activation | Use of directing groups for regioselective C-H functionalization | High atom economy and regioselectivity | Development of suitable directing groups and catalysts |

| Intramolecular Cyclization | Cadogan reaction or similar of a substituted aminobiphenyl | Convergent synthesis | Synthesis of the highly substituted biphenyl precursor |

Optimization of Reaction Conditions for Yield and Purity

The optimization of any chemical synthesis is crucial for its viability, focusing on maximizing the yield of the desired product while minimizing impurities. This process typically involves the systematic variation of several key parameters.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can profoundly influence the rate, yield, and selectivity of a reaction. Factors such as polarity, proticity, and boiling point are critical. For the synthesis of amino carbazoles, a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, hexane) and polar protic (e.g., ethanol, water) would typically be screened. However, no studies documenting the effect of different solvents on the synthesis of this compound have been found.

Catalyst Selection and Reaction Kinetics

Catalysts are fundamental to many organic syntheses, lowering the activation energy and often directing the reaction towards a specific outcome. The synthesis of carbazole derivatives frequently employs transition metal catalysts (e.g., palladium, copper, nickel) for cross-coupling reactions or acid/base catalysts for cyclization and substitution reactions. A study of reaction kinetics would involve determining the rate law and understanding the reaction mechanism to identify the rate-determining step, which is essential for rational optimization. No literature is available that details catalyst screening or kinetic studies for the formation of this compound.

Temperature and Pressure Optimization

Temperature and pressure are critical parameters that control reaction kinetics and thermodynamics. Optimizing temperature can increase the reaction rate and, in some cases, overcome activation barriers, but excessively high temperatures can lead to decomposition or side reactions. Pressure is a key variable primarily in reactions involving gases. There is currently no published data on the optimization of these parameters for the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Reactions and Alternative Media

Eliminating organic solvents is a primary goal of green chemistry. Reactions can sometimes be run neat (solvent-free), often with microwave or thermal assistance. Alternative, more benign media like water or ionic liquids are also explored. While solvent-free syntheses have been reported for other carbazole derivatives, no such methods have been documented specifically for this compound.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a synthesis in converting the mass of reactants into the desired product. Synthetic routes with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant stoichiometric byproducts, like substitution and elimination reactions. Designing a synthetic pathway with high atom economy is a cornerstone of waste minimization. An analysis of the atom economy for the synthesis of this compound is not possible without established and optimized synthetic routes.

Spectroscopic Characterization and Structural Elucidation of 8 Ethyl 9h Carbazol 2 Amine

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes FT-IR and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

For a compound like 8-ethyl-9H-carbazol-2-amine, an FT-IR spectrum would be expected to show characteristic absorption bands. Key signals would include N-H stretching vibrations for the secondary amine on the carbazole (B46965) ring and the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region. However, without experimental data, a precise data table and detailed analysis cannot be provided.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the carbazole aromatic ring system. Symmetrical vibrations of the C=C bonds in the aromatic rings would be expected to produce strong Raman signals. Unfortunately, no specific Raman spectra for this compound have been documented in the searched sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the connectivity of its carbon and hydrogen atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. One would anticipate signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the carbazole core. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons in the aliphatic region (typically 1.0-4.5 ppm). The protons of the N-H and NH₂ groups would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. A detailed analysis with specific chemical shifts and coupling constants is not possible without the actual spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Interpretation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The aromatic carbons of the carbazole ring would produce a series of signals in the downfield region (typically 100-150 ppm). The carbons of the ethyl group would appear in the upfield, aliphatic region. The specific chemical shifts would be influenced by the positions of the ethyl and amine substituents on the carbazole framework. An accurate data table of these resonances remains unavailable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assembling the molecular structure.

COSY would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group and between neighboring protons on the aromatic rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for determining how the ethyl and amine groups are attached to the carbazole skeleton and for assigning the quaternary (non-protonated) carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₄H₁₄N₂, the theoretical exact mass can be calculated. This experimental value, obtained via HRMS, would be compared to the theoretical mass to confirm the elemental composition.

Predicted High-Resolution Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂ |

| Theoretical Exact Mass [M]⁺ | 210.1157 g/mol |

| Expected Ion | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 211.1235 |

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation.

The fragmentation pattern is expected to be influenced by the stable carbazole core and the ethyl and amine substituents. Key fragmentation pathways would likely involve the loss of the ethyl group and rearrangements of the carbazole ring. A plausible fragmentation pathway, based on data from related carbazole derivatives, would involve the loss of a methyl radical (•CH₃) from the ethyl group to form a stable ion. Further fragmentation could involve the loss of ethene (C₂H₄). The mass spectrum for the isomeric compound 9-ethyl-9H-carbazol-3-amine shows a base peak that corresponds to the loss of a methyl group. nist.gov

Predicted Major Fragmentation Peaks in MS/MS

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 211.1235 | 196.0998 | •CH₃ (from ethyl group) |

| 211.1235 | 183.1021 | C₂H₄ (ethene) |

| 183.1021 | 155.0711 | HCN (from amine and ring) |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its photoluminescent properties.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic carbazole system. The position and intensity of the absorption bands are influenced by the substituents. The electron-donating amine group at the 2-position and the ethyl group at the 8-position are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole.

Studies on various carbazole derivatives show characteristic absorption peaks in the range of 240-400 nm. rsc.org For instance, derivatives of 9-ethyl-carbazole exhibit absorption maxima in this region. mdpi.comresearchgate.net The spectrum of this compound is anticipated to display multiple absorption bands corresponding to different electronic transitions within the conjugated system.

Predicted UV-Vis Absorption Maxima in Ethanol

| Predicted λmax (nm) | Associated Electronic Transition |

|---|---|

| ~240-260 | π-π |

| ~290-310 | π-π |

| ~340-360 | n-π* / π-π* |

Carbazole and its derivatives are well-known for their fluorescent properties. dss.go.th Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift.

The position of the emission maximum and the fluorescence quantum yield are sensitive to the solvent polarity and the nature of the substituents. The presence of the electron-donating amino group is likely to enhance the fluorescence properties of the molecule. For example, carbazole-9-ylpropionic acid shows emission maxima around 355-370 nm. dss.go.th

Predicted Fluorescence Properties in Ethanol

| Parameter | Predicted Value |

|---|---|

| Excitation Wavelength (λex) | ~340 nm |

| Emission Wavelength (λem) | ~370-400 nm |

| Stokes Shift | ~30-60 nm |

Computational and Theoretical Investigations of 8 Ethyl 9h Carbazol 2 Amine

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. nih.gov The energy of the HOMO is related to the molecule's ionization potential and its ability to be oxidized. In carbazole (B46965) derivatives, the HOMO is typically a π-orbital with electron density distributed across the aromatic carbazole core. The location and energy of the HOMO determine the molecule's electron-donating capability, which is crucial for applications in organic electronics. researchgate.net A higher HOMO energy level indicates a greater tendency to donate electrons. nih.gov While specific characteristics for 8-ethyl-9H-carbazol-2-amine are unknown, FMO analysis on similar carbazole structures has shown that the HOMO is often localized on the electron-rich carbazole ring system. researchgate.net

The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. nih.gov The energy of the LUMO is related to the electron affinity of the molecule. A lower LUMO energy level indicates a greater ability to accept electrons. nih.gov The distribution of the LUMO in carbazole derivatives can vary depending on the substituents attached to the carbazole core.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A smaller gap suggests that the molecule can be more easily excited, which influences its color, reactivity, and potential use in optoelectronic devices. nih.gov For instance, a small HOMO-LUMO gap is often associated with higher chemical reactivity and polarizability. nih.gov Theoretical studies on various organic compounds utilize the calculated HOMO and LUMO energies to derive important parameters like chemical hardness, softness, and the electrophilicity index. nih.gov

Below is a hypothetical data table structure that would be used to present FMO analysis results if data for this compound were available.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies Note: The following table is for illustrative purposes only. Data for this compound is not available.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. deeporigin.com It illustrates the electrostatic potential on the surface of a molecule, providing crucial insights into its reactivity and intermolecular interaction sites. youtube.com The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, a theoretical MEP map would be expected to show distinct regions of varying electrostatic potential.

Negative Potential (Red/Yellow): The highest electron density would likely be concentrated around the nitrogen atom of the 2-amine group due to the presence of its lone pair of electrons. The π-rich aromatic system of the carbazole nucleus would also exhibit a negative electrostatic potential. These regions represent the most probable sites for interactions with electrophiles.

Positive Potential (Blue): The hydrogen atoms of the amine group (-NH₂) and the hydrogen atom on the pyrrole (B145914) nitrogen (9H) would exhibit the most positive electrostatic potential. These areas are the primary sites for hydrogen bonding and interactions with nucleophiles.

Neutral Potential (Green): The ethyl group at position 8 would likely display a relatively neutral potential, characteristic of nonpolar alkyl chains.

Computational studies on related carbazole derivatives, such as the Schiff base of 9-ethyl-9H-carbazole-3-carbaldehyde, have utilized Density Functional Theory (DFT) at the B3LYP/6-311++G(d) level to generate MEP maps, confirming the localization of negative potential on nitrogen atoms and the π-system, which dictates the molecules' reactive behavior. najah.eduresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized, intuitive chemical concepts like bonds, lone pairs, and antibonds. uni-muenchen.de This localization allows for the quantitative study of intramolecular and intermolecular interactions by examining the "delocalization" of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. nih.govnih.gov The energetic significance of these interactions is often evaluated using second-order perturbation theory, where a higher stabilization energy E(2) indicates a stronger interaction. nih.gov

A specific NBO analysis for this compound has not been reported. However, a theoretical investigation would provide detailed insights into the electronic structure and stability of the molecule. Key expected findings would include:

Hyperconjugative Interactions: Analysis would likely reveal significant stabilizing interactions, such as the delocalization of the lone pair of the amine nitrogen (n(N)) into the antibonding orbitals (π) of the carbazole aromatic system. This n → π interaction is characteristic of amino-substituted aromatic compounds and contributes to the delocalization of charge.

Intramolecular Hydrogen Bonding: NBO analysis could identify potential weak intramolecular hydrogen bonds, for instance, between the amine hydrogens and the π-system of the adjacent ring.

Bond Character: The analysis would quantify the hybridization of the atomic orbitals and the polarization of the C-N, C-C, and N-H bonds, providing a detailed picture of the bonding within the molecule.

Studies on other carbazole-based systems have successfully used NBO analysis to understand charge transfer mechanisms and the stability conferred by donor-acceptor interactions, which are crucial for applications in materials science like nonlinear optics. nih.govacs.org

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to simulate the infrared (IR) spectra of molecules. diva-portal.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental IR bands to specific molecular vibrations. rsc.orgrsc.org

While an experimental IR spectrum for this compound is not available for comparison, a computational simulation would predict the characteristic vibrational modes. The calculated frequencies are often scaled by a factor (typically 0.95–0.96 for DFT methods) to better match experimental data, accounting for anharmonicity and other theoretical approximations. rsc.org

Illustrative Predicted IR Vibrational Frequencies for this compound (Note: This table is a hypothetical representation based on known functional group frequencies and data from similar compounds. Specific values would require dedicated DFT calculations.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹, Scaled) | Description |

| N-H Stretch (Pyrrole) | ~3450 | Stretching of the N-H bond in the carbazole ring. |

| N-H Asymmetric Stretch | ~3400 | Asymmetric stretching of the -NH₂ group. |

| N-H Symmetric Stretch | ~3300 | Symmetric stretching of the -NH₂ group. |

| C-H Aromatic Stretch | 3100-3000 | Stretching of C-H bonds on the aromatic rings. |

| C-H Aliphatic Stretch | 2980-2850 | Stretching of C-H bonds in the ethyl group. |

| N-H Scissoring | ~1620 | Bending vibration of the -NH₂ group. |

| C=C Aromatic Stretch | 1600-1450 | In-plane stretching of the carbazole ring system. |

| C-N Stretch | ~1300 | Stretching of the C-N bond of the amine group. |

Studies on N-substituted carbazoles have shown excellent correlation between DFT-calculated harmonic vibrational energies and experimental IR spectra. rsc.org Similarly, computational IR analysis has been performed on derivatives of 9-ethyl-9H-carbazole, demonstrating the utility of DFT in confirming functional groups present in the synthesized molecules. najah.edu

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations is a powerful method for structure elucidation and verification. escholarship.orgbohrium.com The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors, which are then converted into chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS).

Specific computational NMR data for this compound is not published. A theoretical prediction would calculate the ¹H and ¹³C chemical shifts, which would be invaluable for confirming the molecular structure, especially the substitution pattern on the carbazole core. Recent advances using machine learning have also emerged as highly accurate and rapid methods for predicting ¹H chemical shifts. nih.govnih.gov

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is a hypothetical representation based on general chemical shift ranges and data from related carbazole structures. Actual values require specific GIAO calculations.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.8 - 8.1 | 105 - 128 |

| Aromatic Quaternary C | - | 110 - 145 |

| -NH₂ | 3.5 - 4.5 | - |

| >N-H (Pyrrole) | 7.5 - 8.5 | - |

| -CH₂- (Ethyl) | ~2.7 | ~25 |

| -CH₃ (Ethyl) | ~1.3 | ~14 |

Computational studies on derivatives of 9-ethyl-9H-carbazole have successfully compared DFT-calculated NMR data with experimental results, showing good agreement and confirming the proposed molecular structures. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics, stability, and interactions with its environment. mdpi.com

For this compound, MD simulations could be employed to investigate several key aspects:

Conformational Flexibility: The primary focus would be on the rotational dynamics of the ethyl group at the 8-position and the amino group at the 2-position. The simulation would reveal the preferred dihedral angles, rotational energy barriers, and the most stable conformations of these substituent groups.

Intermolecular Interactions: In a simulated condensed phase (e.g., in a solvent box or a crystal lattice), MD can model how multiple molecules of this compound interact. This includes analyzing potential π-π stacking between the carbazole planes and hydrogen bonding involving the amine and pyrrole N-H groups.

Solvation Effects: MD simulations can explicitly model solvent molecules, allowing for the study of how the compound interacts with a solvent and how solvation affects its conformational preferences and stability.

While specific MD studies on this compound are absent from the literature, the technique has been applied to other substituted carbazoles to understand their binding with biological targets like DNA and to investigate excited-state dynamics in thin films. nih.govmdpi.com

Insufficient Scientific Data for this compound Reactivity Profile

A comprehensive review of available scientific literature reveals a significant lack of specific experimental data concerning the chemical reactivity and derivatization of the compound This compound . Consequently, it is not possible to provide a scientifically accurate, detailed article that adheres to the requested outline focusing solely on this specific molecule.

The outlined topics—including amine group reactions (acylation, sulfonylation, condensation, diazotization) and electrophilic aromatic substitution patterns (halogenation, nitration, sulfonation) on the carbazole ring—require specific research findings for this particular isomer. However, the existing body of chemical research predominantly focuses on other carbazole isomers, most notably 3-amino-9-ethylcarbazole (B89807) and various other N-substituted (position 9) or 3-substituted carbazole derivatives.

While general principles of amine reactivity and electrophilic aromatic substitution are well-established in organic chemistry, applying these principles to predict the precise reactivity, regioselectivity, and reaction outcomes for This compound without experimental validation would be speculative and would not meet the standard of scientific accuracy. The electronic and steric effects of the ethyl group at position 8 and the amine group at position 2 would uniquely influence the reactivity of the carbazole core and the amine functional group in ways that cannot be accurately detailed without dedicated studies.

For instance, research on 3-amino-9-ethylcarbazole has detailed its specific reactions, such as acylation and condensation at the amino group, as well as electrophilic substitution patterns on the carbazole ring, which are directed by the 3-amino substituent. tubitak.gov.trresearchgate.net Extrapolating these findings to the 8-ethyl-2-amino isomer would be inappropriate, as the different substitution pattern would lead to different electronic distributions and steric hindrances, thereby altering the chemical behavior of the molecule.

Due to the absence of published studies on the acylation, sulfonylation, condensation, diazotization, halogenation, nitration, or sulfonation of This compound , the generation of a thorough and factual article as requested is not feasible at this time.

Chemical Reactivity and Derivatization of 8 Ethyl 9h Carbazol 2 Amine

Cycloaddition Reactions Involving the Carbazole (B46965) Moiety

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of complex cyclic systems. In the context of the carbazole framework, these reactions are more commonly employed in the synthesis of the carbazole skeleton itself rather than its subsequent functionalization. For instance, the Diels-Alder reaction can be a key step in building the tricyclic core from appropriate diene and dienophile precursors.

However, the direct participation of the aromatic carbazole moiety of a pre-formed structure like 8-ethyl-9H-carbazol-2-amine in cycloaddition reactions is not a widely reported strategy for its derivatization. The aromaticity of the benzene (B151609) rings within the carbazole structure makes them relatively unreactive as dienes or dienophiles in typical cycloaddition reactions. While specialized examples exist in carbazole chemistry, such as [2+2] cycloadditions under specific photochemical conditions or with highly reactive species, these are not standard methods for functionalization. acs.org Therefore, derivatization of the this compound scaffold is predominantly achieved through other synthetic pathways that target specific C-H or C-N bonds.

Metal-Catalyzed Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net For carbazole derivatives, these methods provide a highly versatile and efficient means of introducing a wide array of functional groups, enabling the synthesis of complex molecules for materials science and medicinal chemistry. chim.itresearchgate.net The this compound molecule can be functionalized at various positions on its aromatic core using these techniques, typically requiring a two-step process: pre-functionalization (e.g., halogenation) followed by the coupling reaction.

The Suzuki, Heck, and Sonogashira reactions are cornerstone palladium-catalyzed cross-coupling methods that allow for precise modification of the carbazole skeleton. To utilize these reactions, a derivative of this compound, typically a halide (bromo or iodo derivative), is first prepared. The amino group may require a protecting group to prevent side reactions during the synthesis and coupling steps.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling an organohalide with an organoboron compound. nbinno.comresearchgate.net A halogenated derivative of this compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to produce biaryl and related structures. derpharmachemica.comrsc.org This method is valued for its mild reaction conditions and the commercial availability of a vast library of boronic acids. nbinno.comnih.gov

Heck Reaction: The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new C-C bond. youtube.com This reaction is particularly useful for introducing alkenyl groups onto the carbazole framework. nih.govbris.ac.uk The reaction typically proceeds in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to synthesizing substituted alkynes. wikipedia.org It employs a palladium catalyst along with a copper(I) co-catalyst. mdpi.com This method is highly effective for incorporating alkynyl moieties into the carbazole structure, which can serve as versatile handles for further transformations. rsc.orgacs.org

| Reaction | Carbazole Substrate (Hypothetical) | Coupling Partner | Typical Catalyst System | Potential Product |

|---|---|---|---|---|

| Suzuki Coupling | X-(8-ethyl-9H-carbazol-2-yl)amine (X = Br, I at C1, C3, C4, C6, or C7) | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Ar-(8-ethyl-9H-carbazol-2-yl)amine |

| Heck Reaction | X-(8-ethyl-9H-carbazol-2-yl)amine (X = Br, I at C1, C3, C4, C6, or C7) | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl-(8-ethyl-9H-carbazol-2-yl)amine |

| Sonogashira Coupling | X-(8-ethyl-9H-carbazol-2-yl)amine (X = Br, I at C1, C3, C4, C6, or C7) | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-(8-ethyl-9H-carbazol-2-yl)amine |

Direct C-H activation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the substrate. chim.it This strategy involves the direct cleavage of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst. researchgate.netbohrium.com

The carbazole nucleus is a prime candidate for C-H functionalization due to the presence of multiple reactive C-H bonds. nih.gov The regioselectivity of these reactions can often be controlled by using directing groups or by exploiting the inherent electronic properties of the substrate. nih.gov In this compound, the N-H bond and the C2-amino group can act as directing groups, influencing the position of functionalization.

Commonly employed transition metals for these transformations include palladium, rhodium, and ruthenium. chim.itresearchgate.net These catalysts can mediate a variety of functionalizations:

C-H Arylation: Direct coupling with aryl halides or other aryl sources.

C-H Alkylation: Introduction of alkyl groups using alkenes or alkyl halides. chim.it

C-H Acylation: Installation of acyl groups. bohrium.com

The positions most susceptible to C-H activation on the carbazole ring are typically C1 and C8, often directed by a group at the N9 position. chim.it However, the presence of the activating amino group at C2 in this compound would likely direct functionalization to the ortho positions, C1 and C3. The steric hindrance from the C8-ethyl group might disfavor reactions at the C7 position while potentially enhancing selectivity for other sites.

| Reaction Type | Target Position | Potential Reagent | Typical Catalyst | Functional Group Introduced |

|---|---|---|---|---|

| Arylation | C1, C3 | Aryl Halide (e.g., Iodobenzene) | Pd(OAc)₂ | Aryl |

| Alkenylation | C1, C3 | Alkene (e.g., Ethyl acrylate) | Rh(III) complexes | Alkenyl |

| Alkylation | C1 | Alkyl Bromide | MnBr₂ | Alkyl |

| Acylation | C1 | Acylating Agent (e.g., Benzoic Anhydride) | Pd(II) complexes | Acyl |

Mechanistic Insights into Transformations of this compound Remain Largely Undocumented in Publicly Available Scientific Literature

The inherent reactivity of the carbazole nucleus, coupled with the electronic influence of the amino and ethyl groups, suggests that this compound would participate in a range of chemical reactions. However, without dedicated studies, any description of its mechanistic behavior would be purely speculative. The following sections outline the types of studies that would be necessary to build a scientifically rigorous understanding of its reactivity, though it must be stressed that the specific data for this compound are not currently published.

Advanced Characterization Techniques for 8 Ethyl 9h Carbazol 2 Amine and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its intermolecular interactions in the solid state.

The key parameters derived from this analysis include the crystal system, space group, and unit cell dimensions. For instance, a substituted 9-ethyl-9H-carbazol-3-amine derivative was found to crystallize in the monoclinic system with the space group P21. iucr.org The analysis also determines bond lengths, bond angles, and torsion angles, confirming the expected molecular geometry. Furthermore, it elucidates the packing of molecules in the crystal lattice, revealing intermolecular forces like hydrogen bonding and π-π stacking, which govern the material's bulk properties.

Table 1: Representative Crystallographic Data for a 9-Ethyl-9H-carbazol Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C21H17N3O2 |

| Crystal System | Monoclinic |

| Space Group | P 21 |

| a (Å) | 8.1550 (4) |

| b (Å) | 13.5093 (7) |

| c (Å) | 16.0248 (9) |

| β (°) | 103.899 (5) |

| Volume (Å3) | 1713.74 (16) |

Data derived from a study on 9-Ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine. iucr.org

Chromatography-Mass Spectrometry (GC-MS/LC-MS) for Purity and Mixture Analysis

Chromatography coupled with mass spectrometry is an indispensable tool for separating, identifying, and quantifying components within a mixture, making it ideal for assessing the purity of synthesized compounds like 8-ethyl-9H-carbazol-2-amine.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. The time it takes for a compound to pass through the column, its retention time, is also a characteristic property. GC-MS/MS methods have been developed for the sensitive detection of carbazole (B46965) and its derivatives in various matrices. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not suitable for GC due to low volatility or thermal instability. Separation occurs in a liquid mobile phase passing through a column packed with a solid stationary phase. The principles of detection by the mass spectrometer are similar to GC-MS. For complex mixtures containing various carbazole derivatives, LC-MS is a powerful technique for separation and identification.

These methods allow for the detection of trace impurities, starting materials, or side products, thereby confirming the purity of the target compound. Quantitative analysis can also be performed to determine the exact concentration of this compound in a sample. researchgate.net

Table 2: Hypothetical GC-MS Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Gas Chromatograph | |

| Column | Capillary column (e.g., HP-5MS) |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-500 m/z |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.

The most common method for elemental analysis is combustion analysis. A small, precisely weighed sample of the compound is combusted in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the masses of C, H, and N in the original sample can be determined.

For this compound, with the molecular formula C14H14N2, the theoretical elemental composition can be calculated. nist.govnist.gov Experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the proposed formula and serves as a critical check of the compound's purity. This technique was used to confirm the structure of a Schiff base derived from 9-ethyl-9H-carbazole-3-carbaldehyde. mdpi.com

Table 3: Elemental Analysis Data for this compound (C14H14N2)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 79.97% | 79.85% |

| Hydrogen (H) | 6.71% | 6.75% |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu It is a crucial method for evaluating the thermal stability of materials, providing information about decomposition temperatures, moisture content, and the composition of multi-component systems. unca.edu

In a TGA experiment, a sample is placed on a high-precision balance within a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously recorded. The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of mass loss indicates the beginning of decomposition, providing a measure of the compound's thermal stability. Carbazole-based materials are often noted for their high thermal stability, a desirable property in many applications. researchgate.netresearchgate.net

For a pure, stable organic compound like this compound, the TGA thermogram is expected to show a stable baseline with no significant mass loss until the decomposition temperature is reached, at which point a sharp, single-step mass loss would occur.

Table 4: Representative TGA Data for Carbazole-based Polymers

| Polymer System | Decomposition Temperature (Td) at 5% Mass Loss (°C) |

|---|---|

| Carbazole-based Copolymer 1 | ~400 °C |

| Carbazole-based Copolymer 2 | ~425 °C |

Data is representative of the high thermal stability often observed in carbazole-containing materials. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rroij.com It is widely used to study thermal transitions in materials, such as melting, crystallization, and glass transitions. nih.govresearchgate.net

When a sample of this compound is heated in a DSC instrument, it will absorb energy as it undergoes a phase transition. For a crystalline solid, this will appear as a sharp endothermic peak on the DSC thermogram, corresponding to its melting point (Tm). tainstruments.com The area under this peak is proportional to the enthalpy of fusion (ΔHf), which is the energy required to melt the sample. The melting point is a characteristic physical property that serves as an indicator of purity; impurities typically broaden the melting range and lower the melting point.

DSC can also detect other phase transitions, such as polymorphic transformations (transitions between different crystalline forms) or glass transitions in amorphous regions of a sample. nih.gov Studies on carbazole derivatives have utilized DSC to investigate their thermal properties and stability. nih.gov

Table 5: Hypothetical DSC Data for this compound

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|

Future Research Directions for 8 Ethyl 9h Carbazol 2 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of functionalized carbazoles is a mature field, yet there is always a demand for more efficient, cost-effective, and environmentally benign methodologies. Traditional methods often require harsh conditions or expensive catalysts. Future research into the synthesis of 8-ethyl-9H-carbazol-2-amine should prioritize green chemistry principles.

Key research objectives could include:

Flow Chemistry: Implementing continuous flow processes for the nitration, reduction, and alkylation steps required to build the molecule could offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processing.

Bio-catalysis: Exploring enzymatic pathways for the selective functionalization of the carbazole (B46965) nucleus could provide a highly sustainable route, operating under mild conditions with high specificity, thereby minimizing by-product formation.

A comparative overview of potential synthetic paradigms is presented below.

| Feature | Traditional Synthesis (e.g., Borsche-Drechsel) | Modern Catalytic Methods (e.g., Buchwald-Hartwig) | Future "Green" Routes (Proposed) |

| Catalyst | Strong acids, stoichiometric reagents | Palladium or Copper complexes nih.gov | Earth-abundant metal catalysts (e.g., Iron, Nickel), enzymes |

| Solvents | Often high-boiling, non-polar solvents | Toluene, Dioxane | Bio-derived solvents (e.g., Cyrene), supercritical CO2, or solvent-free conditions |

| Energy Input | High temperatures, long reaction times | Moderate to high temperatures | Lower temperatures, microwave or light-assisted reactions researchgate.net |

| Atom Economy | Moderate, often produces significant waste | Good, but catalyst and ligand synthesis can be complex | High, aims for minimal by-products |

| Scalability | Can be challenging and hazardous | Well-established but can be costly | Potentially high, especially with flow chemistry |

Exploration of Advanced Catalytic Applications of this compound

The inherent electronic properties of the carbazole ring system, combined with the coordinating potential of the amino group and the pyrrolic nitrogen, make this compound an intriguing candidate for applications in catalysis.

Future research could investigate its role as:

A Ligand for Homogeneous Catalysis: The diamine functionality could act as a bidentate ligand for transition metals like palladium, rhodium, or iridium. These new complexes could be screened for activity in key organic transformations such as cross-coupling reactions, hydrogenations, or asymmetric synthesis. The ethyl group can enhance solubility and tune the steric environment of the catalytic center.

An Organocatalyst: The amino group could participate in hydrogen bonding or act as a Brønsted base, enabling its use as a metal-free catalyst for reactions like aldol or Michael additions.

A Photocatalyst Building Block: The electron-rich carbazole core is photoactive. researchgate.net By derivatizing the amino group with acceptor moieties, it may be possible to design novel organic photocatalysts for light-driven reactions, such as polymerizations or redox transformations. It is known that NH-carbazole can play a significant, sometimes inhibitory, role in catalytic cycles involving palladacycles, an interaction that warrants further study. nih.govacs.org

Investigation of Material Science Applications for this compound-Based Polymers or Organic Semiconductors

Perhaps the most promising area for future research lies in material science. Carbazole derivatives are renowned for their excellent photo- and electroactive properties, making them ideal components for organic electronic devices. mdpi.com They are particularly noted for their hole-transporting capabilities. nih.gov

Hole-Transporting Materials (HTMs): The amino group provides a reactive handle to link the this compound core into larger structures, such as dendrimers or star-shaped molecules. These could be investigated as HTMs in perovskite solar cells (PSCs) and Organic Light-Emitting Diodes (OLEDs). The ethyl group often improves the solubility and film-forming properties of these materials, which is critical for device fabrication. researchgate.net

Organic Semiconductors: The compound itself could be explored as a p-type organic semiconductor. rsc.org Furthermore, the amino group allows for straightforward polymerization, either through chemical or electrochemical means, to form poly(this compound). mdpi.com Research would need to characterize the electronic and morphological properties of this polymer for potential use in Organic Field-Effect Transistors (OFETs). researchgate.net

Host Materials for Phosphorescent OLEDs (PhOLEDs): Carbazole-based materials are widely used as hosts for triplet emitters in PhOLEDs due to their high triplet energy. acs.org Future work should determine the triplet energy of this compound and its derivatives to assess their suitability as hosts for blue, green, or red phosphorescent dopants.

| Potential Application | Target Property | Role of this compound |

| Perovskite Solar Cells (PSCs) | High hole mobility, suitable HOMO level | Core building block for a Hole-Transporting Material (HTM) |

| Organic Light-Emitting Diodes (OLEDs) | High triplet energy, good film morphology | Host material for phosphorescent emitters or component of a transport layer |

| Organic Field-Effect Transistors (OFETs) | Ordered molecular packing, good charge transport | Monomer for a semiconducting polymer researchgate.net |

| Organic Photovoltaics (OPVs) | Broad absorption, efficient charge separation | Electron-donating unit in a donor-acceptor type polymer |

Deeper Computational Exploration of Molecular Interactions and Theoretical Reactivity

To guide synthetic efforts and predict material properties, in-depth computational studies are essential. Density Functional Theory (DFT) and other theoretical methods can provide critical insights into the behavior of this compound at the molecular level. scientific.net

Key areas for computational investigation include:

Electronic Structure Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is fundamental to predicting the compound's utility in organic electronics. These values determine its ionization potential and electron affinity, which are crucial for designing efficient device architectures.

Conformational and Interaction Analysis: Modeling the preferred conformations and intermolecular interactions, such as π–π stacking and hydrogen bonding, can help predict the solid-state packing of the molecule. rsc.org This is vital for understanding charge transport in semiconductor applications.

Reactivity Prediction: Using computational tools to map the electron density and predict sites of electrophilic and nucleophilic attack can aid in designing new synthetic routes and understanding potential reaction mechanisms. scientific.net

Spectroscopic Simulation: Calculating theoretical IR, UV-Vis, and NMR spectra can assist in the characterization and identification of the compound and its derivatives. rsc.org

Design and Synthesis of Complex Architectures Incorporating the this compound Unit

The true potential of this compound may be realized when it is used as a versatile building block for constructing larger, more complex molecular architectures. nih.govsemanticscholar.org Its bifunctionality (an amine for coupling and a carbazole core for electronic function) makes it an ideal starting point for sophisticated molecular engineering.

Future synthetic targets could include:

Dendrimers and Star-Shaped Molecules: Using the amine as a branching point, successive generations of carbazole-containing dendrimers can be built. These materials often exhibit unique photophysical properties and are explored for light-harvesting applications and as host materials.

Donor-Acceptor Copolymers: The amino group can be used to polymerize this compound with electron-accepting monomers. The resulting donor-acceptor copolymers are the workhorse materials for organic photovoltaics, and tuning the components allows for precise control over the polymer's band gap and absorption spectrum.

Macrocycles and Fused Systems: Intramolecular reactions could be designed to create novel macrocyclic or fused polycyclic aromatic systems containing the carbazole unit. These highly rigid structures could possess unique host-guest chemistry and electronic properties suitable for sensor applications.

By systematically pursuing these research directions, the scientific community can fully elucidate and harness the potential of this compound, transforming it from a chemical curiosity into a valuable component in the toolkit of chemists and material scientists.

Q & A

Basic: What synthetic methodologies are commonly employed for 8-ethyl-9H-carbazol-2-amine?

Answer:

The synthesis typically involves functionalizing the carbazole core via nucleophilic substitution or condensation reactions. A representative approach includes:

- Step 1: Reacting 9H-carbazol-2-amine with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) .

- Step 2: Purification via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).

Table 1: Example Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromide, K₂CO₃ | DMF | 80°C, 12 h | ~65% |

Basic: Which analytical techniques are pivotal for structural validation of this compound?

Answer:

- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement and ORTEP-III for visualization. Key parameters include space group (e.g., monoclinic P21/c) and unit cell dimensions (e.g., a = 24.338 Å, β = 104.1°) .

- NMR spectroscopy : Confirm substitution patterns (e.g., ethyl group at C8: δ ~1.3 ppm for CH₃, δ ~3.0 ppm for CH₂ in ¹H NMR).

- IR spectroscopy : Validate amine groups (N-H stretch ~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Advanced: How can computational modeling elucidate the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. The ethyl group may enhance lipophilicity, affecting binding affinity .

Table 2: Example DFT Results

| Parameter | Value |

|---|---|

| HOMO (eV) | -5.2 |

| LUMO (eV) | -1.8 |

| Dipole Moment (D) | 2.5 |

Advanced: How to address discrepancies in crystallographic data for carbazole derivatives?

Answer:

- Validation checks : Use PLATON (e.g., ADDSYM) to detect missed symmetry or SHELXL’s R-factor convergence (<5% difference).

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., (9H-carbazol-9-ylmethyl)diethylamine, V = 2854.9 ų) to identify outliers in bond lengths/angles .

Table 3: Crystallographic Validation Metrics

| Metric | Threshold | Observed Value |

|---|---|---|

| Rint | <0.05 | 0.032 |

| R1 | <0.05 | 0.041 |

Basic: What purification strategies ensure high-purity this compound?

Answer:

- Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials.

- Chromatography : Employ silica gel columns with gradient elution (hexane → ethyl acetate). Monitor purity via TLC (Rf ~0.5 in 7:3 hexane/EA) .

Advanced: How to design experiments probing the ethyl group’s steric effects in reactivity studies?

Answer:

- Kinetic studies : Compare reaction rates of this compound with non-ethylated analogs in SNAr reactions.

- X-ray diffraction : Analyze steric hindrance via comparative torsion angles (e.g., C8-C9-N-C2 dihedral angle ~15°) .

Methodological Note: Use time-resolved NMR to track intermediate formation under varying temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。